4-Acetyl-2-(3,4-dimethylphenoxy) pyridine
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Overview
Description
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an acetyl group and a 3,4-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
4-Acetyl-2-(3,4-dimethylphenoxy) pyridine can be compared with other similar compounds, such as 2-(3,4-dimethylphenoxy) pyridine and 4-acetylpyridine. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of acetyl and phenoxy groups, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
2-(3,4-dimethylphenoxy) pyridine
4-acetylpyridine
2-(4-methylphenoxy) pyridine
3-(3,4-dimethylphenoxy) pyridine
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Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)pyridin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-14(8-11(10)2)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRZWGEQRNQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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